Bis(1-chloro-2-propyl) phosphate

説明

特性

IUPAC Name |

bis(1-chloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAZVDXWSKZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(O)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274172 | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789440-10-4 | |

| Record name | Bis(2-chloro-1-methylethyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789440-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Bis(1-chloro-2-propyl) phosphate?

An In-depth Technical Guide to Bis(1-chloro-2-propyl) phosphate

This guide provides a comprehensive overview of this compound, a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). This document is intended for researchers, scientists, and professionals in drug development and environmental health seeking detailed information on its chemical properties, biological relevance, and analytical methodologies.

Chemical Identity and Structure

This compound, also known by its synonym BCIPP, is an organophosphate compound.[1][2] It is primarily recognized as a metabolite of TCIPP, a flame retardant commonly used in polyurethane foams, plastics, and textiles.[1][3]

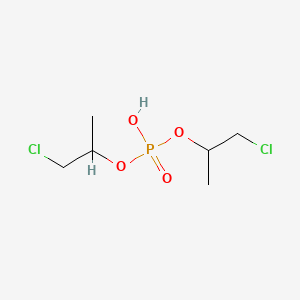

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and analytical behavior.

| Property | Value | Reference |

| CAS Registry Number | 789440-10-4 | [2][4] |

| Molecular Formula | C6H13Cl2O4P | [2][4][5] |

| Molecular Weight | 251.04 g/mol | [1][2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Boiling Point | 316.2 ± 52.0 °C at 760 mmHg | [4] |

| Synonyms | BCIPP, 1-Chloro-2-propanol Hydrogen Phosphate | [1][2] |

Biological Significance and Metabolism

This compound is not intentionally produced but is formed as a metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP).[1] Its presence in biological samples is a key indicator of exposure to TCIPP.[6] Studies have suggested that BCIPP may have implications for energy metabolism by potentially influencing steroid hormone levels.[1]

The metabolic transformation of TCIPP to BCIPP primarily occurs in the liver through Phase I metabolism. This biotransformation is a crucial step in the detoxification and elimination of the parent compound.

Caption: Metabolic pathway of TCIPP to BCIPP.

Experimental Protocols

The detection and quantification of this compound in biological matrices are critical for exposure assessment. A common analytical approach involves liquid chromatography coupled with mass spectrometry.

Protocol: Detection of BCIPP in Human Urine by LC-QTOF-MS

This protocol is a representative example based on methodologies described in the literature for the analysis of TCIPP metabolites.[6]

-

Sample Preparation:

-

A 1 mL aliquot of human urine is collected.

-

Enzymatic deconjugation is performed by adding β-glucuronidase/arylsulfatase to the sample and incubating at 37°C for 2 hours to release conjugated metabolites.

-

Solid-phase extraction (SPE) is used for sample cleanup and concentration. The sample is loaded onto an SPE cartridge, washed with a low-polarity solvent, and the analyte is eluted with a high-polarity solvent like methanol or acetonitrile.

-

The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphate-containing compounds.

-

Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for high-resolution mass measurements for accurate identification.

-

Data Acquisition: Data is acquired in full scan mode to screen for potential metabolites and in targeted MS/MS mode for confirmation and quantification. The precursor ion for BCIPP ([M-H]⁻) is selected and fragmented to produce characteristic product ions.

-

Caption: Experimental workflow for BCIPP analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Tris(1-Chloro-2-Propyl) Phosphate | 13674-84-5 [chemicalbook.com]

- 4. Bis-(1-chloro-2-propyl)phosphate | CAS#:789440-10-4 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(1-chloro-2-propyl) phosphate: Properties, Metabolism, and Analysis

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). As TCPP is prevalent in numerous consumer and industrial products, understanding the properties, metabolic fate, and analytical detection of BCIPP is critical for researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of BCIPP, including its chemical and physical properties, its formation from TCPP, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a diester of phosphoric acid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 789440-10-4 | [1] |

| Molecular Formula | C6H13Cl2O4P | [1] |

| Molecular Weight | 251.04 g/mol | [1] |

| Alternate Names | 1-Chloro-2-propanol Hydrogen Phosphate; BCPP | [1] |

Note: As a metabolite, some physical properties such as boiling and melting points are not as readily available as for its parent compound.

Metabolic Pathway of Tris(1-chloro-2-propyl) phosphate (TCPP) to this compound (BCIPP)

BCIPP is formed in the body through the metabolism of TCPP. This biotransformation primarily occurs in the liver and involves Phase I metabolic reactions. The pathway includes deesterification, where one of the chloro-propyl groups is cleaved from the parent TCPP molecule.

Below is a diagram illustrating the metabolic conversion of TCPP to BCIPP and other metabolites.

Caption: Metabolic pathway of TCPP to its primary metabolite BCIPP.

Experimental Protocols

In Vitro Metabolism of Tris(1-chloro-2-propyl) phosphate using Human Liver Microsomes

This protocol is designed to study the formation of BCIPP from TCPP in a controlled laboratory setting.

Materials:

-

Tris(1-chloro-2-propyl) phosphate (TCPP)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., a deuterated analog of BCIPP)

-

Incubator/shaker at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of TCPP in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the TCPP stock solution to the mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Analysis of this compound in Urine by LC-MS/MS

This protocol details the extraction and quantification of BCIPP from urine samples.[2][3][4]

Materials:

-

Urine samples

-

Internal standard (e.g., deuterated BCIPP)

-

Phosphate buffer (pH 6)

-

β-glucuronidase/arylsulfatase

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

a. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add the internal standard.

-

Add phosphate buffer to adjust the pH to approximately 6.

-

Add β-glucuronidase/arylsulfatase to deconjugate any glucuronidated or sulfated metabolites of BCIPP.

-

Incubate the mixture at 37°C for at least 2 hours.

b. Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte with a suitable solvent, such as acetonitrile or methanol containing a small percentage of formic acid.

c. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase of the LC system.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte using a gradient elution on a C18 column or similar.

-

Detect and quantify BCIPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for BCIPP and its internal standard should be used for accurate quantification.

Synthesis of this compound (for analytical standard)

While BCIPP is a metabolite, a synthetic route is necessary to produce an analytical standard for quantification. A common approach is the controlled hydrolysis of Tris(1-chloro-2-propyl) phosphate.

General Procedure (Conceptual): A detailed, validated protocol for the direct synthesis of BCIPP is not readily available in the public domain. However, a potential route involves the partial hydrolysis of TCPP. This would likely involve reacting TCPP with a stoichiometric amount of a hydrolyzing agent (e.g., a carefully controlled amount of aqueous base or acid) under mild conditions to favor the removal of only one chloropropyl group. The reaction would need to be carefully monitored by techniques such as TLC or LC-MS to optimize the yield of the desired diester and minimize the formation of the monoester and fully hydrolyzed phosphoric acid. Purification of the resulting mixture would likely be achieved through chromatographic techniques. For obtaining a certified analytical standard, it is recommended to source it from a commercial supplier that can guarantee its purity and identity.[5][6]

Conclusion

This technical guide provides essential information for researchers working with this compound. The data on its properties, its metabolic origin from TCPP, and the detailed experimental protocols for its study will be valuable for advancing research in toxicology, environmental monitoring, and related scientific fields. The provided methodologies offer a solid foundation for laboratories to develop and validate their own assays for the analysis of this important metabolite.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(1-chloro-2-propyl)phosphate (mix Of isomers) (unlabeled) CP 93% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11371-1.2 [isotope.com]

- 6. Bis-(1-chloro-2-propyl)phosphate (Mixture of Isomers) | 789440-10-4 [sigmaaldrich.com]

Technical Guide: Synthesis and Characterization of Bis(1-chloro-2-propyl) Phosphate (BCIPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). As a key biomarker for TCPP exposure, the availability of pure BCIPP standards is crucial for toxicological, metabolic, and environmental studies. This technical guide provides a comprehensive overview of the synthesis and characterization of BCIPP. Due to the absence of a direct, published synthesis protocol, this guide proposes a feasible synthetic route via the controlled partial hydrolysis of TCPP. Furthermore, it details the analytical methodologies essential for the thorough characterization and purity assessment of the synthesized compound.

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is a high-production-volume chemical utilized as a flame retardant in a vast array of consumer and industrial products, including polyurethane foams, plastics, and textiles. The widespread use of TCPP leads to its ubiquitous presence in the environment and subsequent human exposure. In biological systems, TCPP undergoes metabolism, primarily through dealkylation, to form diester and monoester metabolites. This compound (BCIPP) is a primary and established urinary biomarker of TCPP exposure.[1][2] Accurate assessment of human exposure to TCPP relies on the availability of well-characterized analytical standards of its metabolites, including BCIPP.

This guide outlines a proposed methodology for the synthesis of BCIPP through the controlled hydrolysis of its parent compound, TCPP. It further details the essential analytical techniques for the structural confirmation and purity determination of the synthesized BCIPP, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound (BCIPP)

Proposed Synthetic Route: Controlled Partial Hydrolysis of TCPP

The synthesis of BCIPP can be achieved by the selective cleavage of one of the 1-chloro-2-propyl ester linkages of TCPP. This can be accomplished through a base-catalyzed hydrolysis reaction under controlled conditions to favor the formation of the diester over complete hydrolysis to the monoester or phosphoric acid.

Reaction:

Experimental Protocol: Synthesis of BCIPP

Materials:

-

Tris(1-chloro-2-propyl) phosphate (TCPP, ≥95% purity)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of TCPP in an appropriate volume of a suitable anhydrous polar aprotic solvent.

-

Hydrolysis: Prepare a solution of one molar equivalent of NaOH or KOH in a minimal amount of deionized water and add it dropwise to the stirred TCPP solution at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of TCPP and the formation of BCIPP. The reaction should be quenched before significant formation of the monoester metabolite is observed.

-

Work-up:

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a 1M HCl solution to a pH of approximately 3-4.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude BCIPP should be purified using silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the unreacted TCPP, the desired BCIPP, and more polar byproducts.

Characterization of this compound (BCIPP)

Thorough characterization is essential to confirm the identity and purity of the synthesized BCIPP. The following analytical techniques are recommended.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl₂O₄P | [3][4] |

| Molecular Weight | 251.04 g/mol | [3][4] |

| CAS Number | 789440-10-4 | [3][4] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | |

| Purity (Commercial) | 93% | [3] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[5]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂Cl), and methine (CHO) protons of the two 1-chloro-2-propyl groups. The integration of these signals should be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphate compounds.[5][6] A single signal is expected for BCIPP, and its chemical shift will be characteristic of a phosphate diester. Proton-decoupled ³¹P NMR will yield a sharp singlet, while a proton-coupled spectrum may show splitting due to coupling with adjacent protons.

FTIR spectroscopy can be used to identify the key functional groups present in the BCIPP molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| P=O (phosphoryl) stretch | 1250 - 1300 |

| P-O-C (phosphate ester) stretch | 950 - 1100 |

| C-Cl (alkyl chloride) stretch | 650 - 850 |

| O-H (hydroxyl) stretch (of the phosphate) | 2500 - 3300 (broad) |

| C-H (alkyl) stretch | 2850 - 3000 |

Mass spectrometry is a highly sensitive technique for confirming the molecular weight and fragmentation pattern of BCIPP. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is particularly useful for obtaining an accurate mass measurement and confirming the elemental composition.[2]

| Ion | Expected m/z |

| [M-H]⁻ (deprotonated molecule) | ~249.98 |

| [M+H]⁺ (protonated molecule) | ~251.99 |

The fragmentation pattern in MS/MS experiments can provide further structural confirmation, with characteristic losses of the 1-chloro-2-propyl group.

Visualizations

Logical Relationship: Formation of BCIPP from TCPP

Caption: Logical diagram illustrating the formation of BCIPP from TCPP.

Experimental Workflow: Synthesis and Characterization of BCIPP

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(1-chloro-2-propyl)phosphate (mix Of isomers) (unlabeled) CP 93% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11371-1.2 [isotope.com]

- 4. scbt.com [scbt.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. nmr.oxinst.com [nmr.oxinst.com]

The Unseen Disruptor: A Toxicological and Health Profile of Bis(1-chloro-2-propyl) Phosphate (BCIPP)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). The increasing detection of BCIPP in human biological samples necessitates a thorough understanding of its toxicological profile and potential health implications. This technical guide provides a comprehensive overview of the current scientific knowledge on BCIPP, focusing on its endocrine-disrupting properties, particularly its effects on estrogenic and mineralocorticoid pathways, and its impact on steroidogenesis. Due to the limited availability of quantitative toxicity data for BCIPP, this guide also presents data for its parent compound, TCIPP, to provide a relevant toxicological context. Detailed experimental protocols for key in vitro assays and visualizations of implicated signaling pathways are included to support further research in this critical area.

Introduction

Organophosphate flame retardants (OPFRs) have seen a surge in use as replacements for polybrominated diphenyl ethers (PBDEs). Tris(1-chloro-2-propyl) phosphate (TCIPP) is a high-production-volume OPFR extensively used in polyurethane foams, textiles, and electronics. Consequently, human exposure to TCIPP is widespread.[1] Once in the body, TCIPP is metabolized to diester phosphates, with this compound (BCIPP) being a major urinary metabolite and a key biomarker of TCIPP exposure.[2] Growing evidence suggests that BCIPP is not an inert metabolite but possesses biological activity, raising concerns about its potential health effects, particularly as an endocrine-disrupting chemical (EDC).

Toxicological Profile of the Parent Compound: TCIPP

Due to a lack of publicly available quantitative toxicity data for BCIPP, this section summarizes the toxicological data for its parent compound, TCIPP. These values provide an essential reference for understanding the potential toxicity landscape of its metabolites.

Table 1: Acute and Subchronic Oral Toxicity of TCIPP in Rats

| Parameter | Species | Exposure Route | Value | Key Observations | Reference |

| Acute Oral LD50 | Rat (Male) | Gavage | 1,000 - 4,000 mg/kg bw | Ataxia, lethargy, labored respiration, salivation, tremors | [1] |

| Rat (Female) | Gavage | 2,000 mg/kg bw | Ataxia, lethargy, labored respiration, salivation, tremors | [1] | |

| Subchronic NOAEL | Rat | Feed | 10,000 ppm | No mortality or clinical signs of toxicity | [3] |

| Subchronic LOAEL | Rat (Offspring) | Feed | 20,000 ppm | Decreased weight gain during lactation | [3] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose

Table 2: Developmental Toxicity of TCIPP in Rats

| Parameter | Species | Exposure Route | Value | Effect | Reference |

| Maternal Toxicity NOAEL | Rat | Gavage | 650 mg/kg/day | No overt maternal toxicity | [4] |

| Developmental Toxicity NOAEL | Rat | Gavage | 650 mg/kg/day | No evidence of developmental toxicity | [4] |

Health Effects of BCIPP

Current research on BCIPP focuses primarily on its endocrine-disrupting capabilities.

Endocrine Disruption

BCIPP has been identified as an endocrine disruptor with effects on multiple hormonal pathways.

-

Estrogenic Activity : In vitro studies have demonstrated that BCIPP can act as an agonist for the estrogen receptor α (ERα).[5] This interaction can lead to the activation of estrogen-responsive genes, potentially contributing to adverse effects in hormone-sensitive tissues.

-

Mineralocorticoid Receptor Antagonism : BCIPP has been shown to act as an antagonist to the mineralocorticoid receptor (MR).[6] The mineralocorticoid signaling pathway is crucial for regulating electrolyte balance and blood pressure. Antagonism of this receptor could potentially disrupt these homeostatic processes.

-

Disruption of Steroidogenesis : The H295R steroidogenesis assay is a key in vitro model for assessing a chemical's potential to interfere with hormone production. While specific data on gene expression changes induced by BCIPP in H295R cells is limited in the public domain, the assay is a valuable tool for investigating its impact on the synthesis of steroid hormones like testosterone and estradiol.[7][8]

Other Potential Health Effects

While less studied, some evidence points towards other potential health concerns associated with BCIPP exposure:

-

Neurotoxicity : Given the structural similarities to other organophosphates known for their neurotoxic effects, there is a concern that BCIPP could also impact the nervous system. However, specific studies on the neurotoxicity of BCIPP are currently lacking.

-

Developmental Toxicity : The endocrine-disrupting properties of BCIPP raise concerns about its potential to interfere with normal development, particularly during sensitive windows of exposure.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways potentially disrupted by BCIPP.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on BCIPP and other potential endocrine disruptors.

H295R Steroidogenesis Assay (based on OECD Test Guideline 456)

This in vitro assay is designed to screen chemicals for their ability to affect the production of 17β-estradiol (E2) and testosterone (T).[9]

Workflow:

Key Steps:

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured according to standard protocols.

-

Plating: Cells are seeded into 24-well plates at an appropriate density.

-

Acclimation: After 24 hours of incubation to allow for cell attachment and stabilization, the culture medium is replaced.

-

Dosing: Cells are exposed to at least seven concentrations of the test substance (e.g., BCIPP) in triplicate for 48 hours. Positive (e.g., forskolin, prochloraz) and negative (vehicle) controls are included.[3]

-

Sample Collection: After the exposure period, the culture medium is collected for hormone analysis.

-

Cell Viability: The viability of the cells is assessed using a validated method (e.g., MTT or neutral red uptake assay) to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

Hormone Measurement: The concentrations of testosterone and 17β-estradiol in the collected medium are quantified using sensitive and specific methods such as ELISA or LC-MS/MS.

-

Data Analysis: Hormone production is expressed as a fold-change relative to the solvent control. Statistical analysis is performed to determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).[9]

Estrogen Receptor (ER) Transactivation Assay

This assay determines the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Workflow:

Key Steps:

-

Cell Line: A suitable cell line stably transfected with the human estrogen receptor α (ERα) and an estrogen-responsive reporter gene (e.g., luciferase) is used.

-

Cell Plating: Cells are seeded in 96-well plates and allowed to attach.

-

Chemical Exposure: Cells are treated with a range of concentrations of the test substance, along with a reference estrogen (e.g., 17β-estradiol) as a positive control and a vehicle control.

-

Incubation: The cells are incubated for a sufficient period to allow for receptor binding, transactivation, and reporter protein expression.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The response is typically expressed as a percentage of the maximal response induced by the reference estrogen. A concentration-response curve is generated to calculate the EC50 (the concentration that elicits 50% of the maximal response).

Conclusion and Future Directions

The available evidence strongly indicates that BCIPP, a primary metabolite of the flame retardant TCIPP, is an endocrine-disrupting chemical with the potential to interfere with estrogen, mineralocorticoid, and steroidogenic pathways. While in vitro studies have begun to elucidate its mechanisms of action, a significant data gap exists regarding its in vivo toxicity. There is a critical need for studies to determine the quantitative toxicological parameters of BCIPP, including its acute, subchronic, and developmental toxicity, to enable a comprehensive risk assessment. Further research should also focus on elucidating the specific molecular interactions of BCIPP within the complex signaling networks of the endocrine system and investigating its potential for neurotoxicity and other health effects. Understanding the complete toxicological profile of BCIPP is essential for protecting human health from the unintended consequences of widespread flame retardant use.

References

- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mineralocorticoid receptor activation is crucial in the signalling pathway leading to the Anrep effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Effects of bisphenol analogues on steroidogenic gene expression and hormone synthesis in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Formation of Bis(1-chloro-2-propyl) Phosphate: A Key Metabolite of the Flame Retardant TCPP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products, leading to widespread human exposure. Understanding its metabolic fate is crucial for assessing potential health risks. This technical guide provides a comprehensive overview of bis(1-chloro-2-propyl) phosphate (BCIPP or BCPP) as a significant metabolite of TCPP. It details the metabolic pathways, presents quantitative data on its formation and detection, and outlines the experimental protocols used in its study.

Metabolic Pathway of TCPP

The biotransformation of TCPP primarily occurs in the liver through Phase I metabolism, involving oxidation and deesterification reactions. These processes are catalyzed by cytochrome P450 (CYP) enzymes and hydrolases. The metabolism of TCPP leads to the formation of several key metabolites, including BCIPP.

Studies in human liver microsomes (HLM) have confirmed the NADPH-dependent formation of BCIPP from TCPP, indicating the involvement of CYP enzymes. Additionally, hydrolases present in HLM also contribute to the production of BCIPP. Besides BCIPP, other major metabolites identified include bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) and bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP).[1][2] Some studies suggest that BCPCP may be a more suitable biomarker of TCPP exposure due to its higher concentrations in plasma compared to the parent compound.[1][3]

Below is a diagram illustrating the metabolic conversion of TCPP to its primary metabolites.

References

- 1. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of tris (1-chloro-2-propyl) phosphate (TCIPP) metabolism in human liver microsomes and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Bis(1-chloro-2-propyl) Phosphate (BCIPP) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). As a key indicator of human and environmental exposure to TCIPP, understanding the synthesis, analytical methodologies, toxicological profile, and metabolic pathways of BCIPP is of paramount importance. This technical guide provides a comprehensive literature review of the current state of research on BCIPP, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Synthesis and Metabolism

BCIPP is primarily formed in vivo through the metabolic breakdown of its parent compound, TCIPP. The industrial synthesis of TCIPP involves the reaction of phosphorous oxytrichloride with propylene oxide.[1] While direct synthesis methods for BCIPP are not extensively detailed in the public literature, its formation is a critical aspect of TCIPP's toxicokinetics.

The metabolism of TCIPP to BCIPP has been investigated in human liver microsomes.[2] This biotransformation is a key area of research for understanding the potential health effects associated with TCIPP exposure.

Metabolic Pathway of TCIPP to BCIPP

The metabolic conversion of Tris(1-chloro-2-propyl) phosphate (TCIPP) to this compound (BCIPP) is a primary detoxification pathway. This process, primarily occurring in the liver, involves the enzymatic hydrolysis of one of the ester bonds of TCIPP. This reaction is a crucial first step in the biotransformation and subsequent excretion of this widely used flame retardant. Understanding this pathway is essential for assessing human exposure and the potential for bioaccumulation.

Caption: Metabolic conversion of TCIPP to BCIPP.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of BCIPP in various matrices are crucial for exposure assessment and toxicological studies. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

Experimental Protocol: Quantification of BCIPP in Urine

A common method for the analysis of BCIPP in human urine involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Urine samples are first spiked with a mass-labeled internal standard, such as DPHP-d10 and TCEP-d12.[3]

-

The pH of the sample is adjusted to 6 with a phosphate buffer.[3]

-

Enzymatic deconjugation is performed using β-glucuronidase at 37°C for 2 hours to release conjugated metabolites.[3]

-

The samples are then loaded onto a C18 SPE cartridge that has been pre-conditioned with methanol and ultrapure water.[3]

-

After washing the cartridge to remove interferences, the analytes are eluted, and the eluate is concentrated before LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: A Kinetex Biphenyl column (2.1 mm × 100 mm, 2.6 µm) is typically used for separation.[3]

-

Mobile Phase: A gradient elution is performed with a mobile phase consisting of 5 mM ammonium acetate in water with 2% methanol (A) and 5 mM ammonium acetate in methanol with 2% ultrapure water (B).[3]

-

Flow Rate: The flow rate is maintained at 0.350 mL/min.[3]

-

Injection Volume: A 5 µL sample is injected.[3]

-

Column Temperature: The column is maintained at 35°C.[3]

-

Mass Spectrometry: Detection is achieved using a mass spectrometer operating in both positive and negative ionization modes.[3] Specific precursor and product ions for BCIPP are monitored for quantification.

Workflow for BCIPP Analysis in Biological Samples

The analytical workflow for determining BCIPP concentrations in biological matrices like urine or plasma is a multi-step process. It begins with sample collection and preparation, which often includes enzymatic treatment to deconjugate metabolites. This is followed by a solid-phase extraction (SPE) step to isolate and concentrate the analyte of interest. The purified extract is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. This systematic approach ensures accurate and reliable measurement of BCIPP levels for exposure and toxicological assessments.

Caption: Analytical workflow for BCIPP quantification.

Toxicology and Potential Health Effects

While extensive toxicological data for BCIPP itself is limited, research on its parent compound, TCIPP, provides valuable insights. TCIPP exhibits low acute toxicity following oral, dermal, or inhalation exposures.[4] It is considered a slight skin and eye irritant and is not genetically active.[4] Repeated dose studies on TCIPP have shown no adverse effects, and it is not considered neurotoxic or teratogenic.[4]

However, emerging research suggests that BCIPP may play a role in metabolic disruption. Studies indicate that BCIPP may alter energy metabolism by influencing the levels of steroid hormones, such as cortisol and cortisone.[5] This raises concerns about the potential for metabolism-related diseases resulting from environmental exposure.[5]

Quantitative Toxicological Data for TCIPP

| Parameter | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 1017-4200 mg/kg | [4] |

| Acute Dermal LD50 | Not Specified | Dermal | >2000 mg/kg | [4] |

| Acute Inhalation LC50 | Not Specified | Inhalation | >4.6 mg/L | [4] |

Environmental and Human Occurrence

The widespread use of TCIPP in consumer products has led to its ubiquitous presence in the environment and subsequent human exposure. As a major metabolite, BCIPP is frequently detected in human biological samples, serving as a biomarker of TCIPP exposure.

Quantitative Data on BCIPP and TCIPP Concentrations

| Matrix | Compound | Concentration | Location/Study Population | Reference |

| Human Urine | BCIPP | Geometric Mean: <1 ng/mL | Pregnant Women | [6] |

| Snow | TCIPP | 226 - 284 ng/L | Not Specified | [7] |

| Rainwater | TCIPP | 371 - 385 ng/L | Not Specified | [7] |

| Soil | TCIPP | 5.66 - 19.82 ng/g dry weight | Not Specified | [7] |

Conclusion

This compound is a critical biomarker for assessing human and environmental exposure to the flame retardant TCIPP. While the toxicological profile of BCIPP itself requires further investigation, its potential to disrupt metabolic processes highlights the need for continued research. Standardized and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for accurate exposure monitoring. Future studies should focus on elucidating the specific signaling pathways affected by BCIPP and gathering more comprehensive data on its occurrence in diverse environmental and human populations to better understand its potential risks to health.

References

- 1. Buy Tris(1-chloro-2-propyl) phosphate | 13674-84-5 [smolecule.com]

- 2. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organophosphate Flame Retardants, Highly Fluorinated Chemicals, and Biomarkers of Placental Development and Disease During Mid-Gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Bioaccumulation Potential of Bis(1-chloro-2-propyl) Phosphate in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). While TCIPP is known for its persistence and widespread environmental presence, the bioaccumulation potential of its metabolites, such as BCPP, is of growing concern for environmental and human health risk assessments. This technical guide provides a comprehensive overview of the current understanding of BCPP's bioaccumulation potential, drawing upon available data for analogous compounds, predictive modeling principles, and standardized experimental protocols. Due to a lack of direct experimental data on BCPP, this guide utilizes a weight-of-evidence approach to inform on its likely environmental fate.

Introduction

Organophosphate flame retardants (OPFRs) have been extensively used in a variety of consumer and industrial products, leading to their ubiquitous presence in the environment. Tris(1-chloro-2-propyl) phosphate (TCIPP) is a high-production-volume OPFR that undergoes metabolic transformation in organisms to form metabolites including this compound (BCPP).[1][2] Understanding the bioaccumulation potential of these metabolites is crucial as they may exhibit different toxicokinetic and toxicological profiles compared to the parent compound. This guide synthesizes the available scientific information to provide a detailed technical overview of the bioaccumulation potential of BCPP.

Quantitative Data on Bioaccumulation

Analogue Data: In Vivo Distribution of Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP)

A study on the in vivo distribution of Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a structurally similar OPFR, provides valuable data on the tissue concentrations of its primary metabolite, Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), in mice.[3] Given the structural similarity between BDCIPP and BCPP, these data can serve as a surrogate to estimate the potential tissue distribution of BCPP.

Table 1: Tissue Concentrations of BDCIPP in C57BL/6 Mice Following Exposure to TDCIPP [3]

| Tissue | Mean Concentration (ng/g wet weight) ± SD |

| Kidney | 2189.2 ± 420.7 |

| Liver | 1337.1 ± 249.6 |

| Muscle | Not explicitly provided for BDCIPP, but TDCIPP was higher in muscle. |

| Feces | Significantly higher concentrations of BDCIPP than TDCIPP. |

| Urine | Significantly higher concentrations of BDCIPP than TDCIPP. |

| Hair | Served as a reliable biomarker for both TDCIPP and BDCIPP. |

Data from a study where C57BL/6 mice were administered 300 mg/kg body weight/day of TDCIPP for 35 consecutive days.

The high concentrations of BDCIPP in the kidney and liver, the primary organs of metabolism and excretion, suggest that while the metabolite is formed, it is also actively processed for elimination. The significant presence of BDCIPP in urine and feces further supports its clearance from the body.[3] This suggests that BCPP, as a polar metabolite, is likely to have a low to moderate bioaccumulation potential and would be readily excreted.

Predictive Approaches for Bioaccumulation Assessment

In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the bioaccumulation potential of chemicals.[4][5][6]

QSAR Modeling for BCF Prediction

QSAR models for bioaccumulation are typically based on a chemical's physicochemical properties, most notably the octanol-water partition coefficient (log Kow), which is an indicator of a substance's lipophilicity.[4] For metabolites like BCPP, which are generally more water-soluble than their parent compounds, QSAR models would likely predict a lower BCF compared to TCIPP.

Table 2: Key Physicochemical Properties Influencing Bioaccumulation Prediction

| Property | Influence on Bioaccumulation | Relevance to BCPP |

| Octanol-Water Partition Coefficient (log Kow) | Higher log Kow generally correlates with higher bioaccumulation potential. | As a metabolite, BCPP is expected to have a lower log Kow than TCIPP, suggesting lower bioaccumulation potential. |

| Water Solubility | Higher water solubility is associated with lower bioaccumulation potential. | BCPP is expected to be more water-soluble than TCIPP, facilitating excretion. |

| Molecular Size | Very large molecules may have difficulty crossing biological membranes, potentially limiting uptake. | The molecular size of BCPP is unlikely to be a limiting factor for uptake. |

| Metabolic Transformation | Rapid metabolism to more polar compounds reduces the bioaccumulation of the parent substance. | BCPP is a product of metabolism; its own potential for further metabolism would influence its persistence. |

While a specific QSAR prediction for BCPP is not available in the literature, the general principles suggest a low bioaccumulation potential.

Experimental Protocols for Bioaccumulation Assessment

Should experimental determination of BCPP's bioaccumulation potential be undertaken, standardized protocols are available to ensure data quality and comparability. The OECD Test Guideline 305 is the internationally recognized standard for assessing bioaccumulation in fish.[7][8][9][10][11]

OECD Test Guideline 3.5: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for determining the BCF and BMF of a substance in fish.

4.1.1. Principle of the Test

The test consists of two phases:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water (for BCF) or in their diet (for BMF). The concentration of the substance in the fish is monitored over time until a steady state is reached.

-

Depuration Phase: The fish are transferred to a clean environment (water or diet) and the decline in the substance's concentration in the fish is monitored.

4.1.2. Experimental Procedure

-

Test Species: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[8]

-

Test Conditions: The study is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[8] Key parameters such as temperature, pH, and dissolved oxygen are monitored.

-

Test Substance Preparation: For water-soluble compounds like BCPP is expected to be, a stock solution can be prepared and dosed into the test water.

-

Sampling and Analysis: At predetermined intervals during both phases, fish are sampled, and the concentration of the test substance in their tissues is determined using appropriate analytical methods (e.g., LC-MS/MS). Water or food samples are also analyzed to confirm exposure concentrations.[8]

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Visualizations: Pathways and Workflows

Metabolic Pathway of TCIPP to BCPP

The primary metabolic pathway for the formation of BCPP from TCIPP is through oxidative dealkylation, a phase I metabolic reaction.[1]

Experimental Workflow for BCF Determination (OECD 305)

The following diagram illustrates the key steps in an experimental workflow to determine the bioconcentration factor of a substance according to OECD Guideline 305.

References

- 1. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 3. researchgate.net [researchgate.net]

- 4. Improved method for estimating bioconcentration/bioaccumulation factor from octanol/water partition coefficient | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. Methods for estimating the bioconcentration factor of ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

Methodological & Application

Application Notes and Protocols for the Analysis of Bis(1-chloro-2-propyl) phosphate in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of bis(1-chloro-2-propyl) phosphate (BCIPP), a metabolite of the organophosphate flame retardant tris(1-chloro-2-propyl) phosphate (TCIPP), in human urine. The protocols detailed below are intended for use in research and clinical settings to assess human exposure to TCIPP.

The primary analytical techniques for the detection of BCIPP in urine are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, with the choice of method often depending on laboratory instrumentation availability and desired sensitivity.[1] Sample preparation typically involves solid-phase extraction (SPE) to isolate and concentrate BCIPP from the complex urine matrix.[1][2]

Comparative Analytical Performance

A summary of the quantitative performance of different analytical methods for the determination of BCIPP in urine is presented below. GC-MS/MS generally demonstrates better sensitivity for BCIPP compared to LC-MS/MS.[1]

| Parameter | GC-MS/MS | LC-MS/MS | Reference |

| Method Limit of Quantification (mLOQ) | 0.06 ng/mL | 3.7 ng/mL | [1] |

| Limit of Detection (LOD) | 0.25 µg/L (0.25 ng/mL) | 0.025 ng/mL | [2][3] |

| Interday Imprecision (RSD) | 2-6% | <31% | [1][2] |

| Recovery | Not explicitly stated for BCIPP, but method accuracy for similar analytes is 69-119% | 88-107% (absolute recovery) | [1][3] |

Experimental Protocols

Protocol 1: Analysis of BCIPP in Urine using Solid-Phase Extraction and GC-MS/MS

This protocol is based on methodologies that utilize solid-phase extraction for sample cleanup and concentration, followed by derivatization and analysis by GC-MS/MS.[2]

2.1.1. Materials and Reagents

-

This compound (BCIPP) analytical standard

-

Isotopically labeled internal standard (e.g., d10-BCIPP)

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Solvents: Methanol, Acetonitrile, Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges: Weak anion exchange (WAX) or similar[1]

-

Reagents for buffer preparation (e.g., ammonium acetate)

-

Nitrogen gas for evaporation

2.1.2. Sample Preparation and Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

Take a 1-5 mL aliquot of the supernatant.

-

Spike the sample with an appropriate amount of the isotopically labeled internal standard.

-

Adjust the pH of the urine sample as required by the SPE cartridge manufacturer's protocol.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the BCIPP and the internal standard from the cartridge using an appropriate solvent.

2.1.3. Derivatization

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the extract.[2]

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow for the derivatization reaction to complete.

2.1.4. GC-MS/MS Analysis

-

Perform a further solid-phase cleanup of the derivatized extract if necessary.[2]

-

Inject an aliquot of the final extract into the GC-MS/MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A suitable capillary column for the separation of organophosphate compounds.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure the separation of BCIPP from other components.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the derivatized BCIPP and its internal standard.

-

Protocol 2: Analysis of BCIPP in Urine using Solid-Phase Extraction and LC-MS/MS

This protocol is based on methodologies that employ solid-phase extraction followed by direct analysis using LC-MS/MS.[1][3]

2.2.1. Materials and Reagents

-

This compound (BCIPP) analytical standard

-

Isotopically labeled internal standard (e.g., d10-BCIPP)

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid or other mobile phase additives

-

Solid-Phase Extraction (SPE) cartridges: Weak anion exchange (Oasis WAX)[1]

-

Reagents for buffer preparation (e.g., ammonium acetate, tributylamine, acetic acid)[3]

2.2.2. Sample Preparation and Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples to room temperature.

-

Spike a 2.5 to 5 mL aliquot of urine with the mass-labeled internal standard.[4]

-

Acidify the sample to pH < 6.5 with formic acid and dilute 1:1 with water.[4]

-

Condition an Oasis WAX SPE cartridge.[1]

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute BCIPP and the internal standard with an appropriate solvent.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in a suitable solvent (e.g., 500 µL of 1:1 H₂O:MeOH) and spike with a recovery standard.[4]

2.2.3. LC-MS/MS Analysis

-

Inject an aliquot of the reconstituted extract into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Tandem Mass Spectrometry (MS/MS) Conditions:

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

References

- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of two urinary metabolites of organophosphorus flame retardants by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urinary Concentrations of Organophosphate Flame Retardant Metabolites and Pregnancy Outcomes among Women Undergoing in Vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of BCIPP in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloro-1-methylethyl) phosphate (BCIPP) is a chlorinated organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products. Its widespread use has led to its detection in various environmental compartments, raising concerns about its potential environmental and human health effects. Accurate and sensitive quantification of BCIPP in environmental matrices such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring. This document provides a detailed protocol for the analysis of BCIPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall workflow for the analysis of BCIPP in environmental samples is depicted in the diagram below.

Caption: Workflow for BCIPP analysis in environmental samples.

Sample Collection, Preservation, and Storage

Proper sample collection and storage are critical to prevent contamination and degradation of BCIPP.

-

Water Samples: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Fill the bottles to the top to minimize headspace. Immediately after collection, store the samples on ice or at 4°C and transport them to the laboratory. If analysis is not performed immediately, store the samples at -20°C.

-

Soil and Sediment Samples: Collect soil and sediment samples using stainless steel scoops or corers and place them in pre-cleaned amber glass jars or high-density polyethylene (HDPE) containers. Homogenize the samples if necessary. Store the samples at -20°C until extraction.

Sample Preparation and Extraction

Reagents and Materials

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Reagent water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

BCIPP analytical standard

-

Isotopically labeled BCIPP internal standard (e.g., BCIPP-d12)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

-

0.22 µm syringe filters

Extraction Protocol for Water Samples

Solid-phase extraction (SPE) is a widely used technique for extracting organophosphate flame retardants from water samples.[1][2]

-

Sample Pre-treatment: Allow water samples to come to room temperature. If the sample contains suspended solids, centrifuge or filter it through a glass fiber filter.

-

Spiking: To a 100-500 mL water sample, add a known amount of the isotopically labeled internal standard (IS) solution.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

-

Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes.

-

Elution: Elute the analytes from the cartridge with 6-8 mL of methanol or another suitable organic solvent.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Extraction Protocol for Soil and Sediment Samples

Ultrasound-assisted extraction is an efficient method for extracting BCIPP from solid matrices.

-

Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 1-5 g (dry weight) of the sample into a centrifuge tube.

-

Spiking: Add a known amount of the isotopically labeled internal standard solution to the sample.

-

Extraction: Add 10 mL of methanol to the centrifuge tube. Vortex the sample for 1 minute and then place it in an ultrasonic bath for 15-30 minutes.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-5) on the solid residue two more times, combining the supernatants.

-

Clean-up (if necessary): For complex matrices, a clean-up step using SPE may be required to remove interferences. The combined supernatant can be diluted with reagent water and passed through an SPE cartridge as described for water samples.

-

Concentration and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 5 mM ammonium formate in methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

MS/MS Parameters (to be optimized)

Analysis is typically performed in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions, collision energies, and cone/fragmentor voltages must be optimized for the specific instrument being used.

Method for Parameter Optimization:

-

Infuse a standard solution of BCIPP directly into the mass spectrometer to determine the precursor ion, which is typically the deprotonated molecule [M-H]⁻. For BCIPP (C₉H₁₈Cl₃O₄P), the molecular weight is approximately 326.0 g/mol .

-

Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

-

For each precursor-product ion transition, optimize the collision energy (CE) and cone/fragmentor voltage to maximize the signal intensity.

Table 1: Example MRM Parameters for BCIPP (Requires Optimization)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone/Fragmentor Voltage (V) | Collision Energy (eV) |

| BCIPP | [To be determined] | [To be determined] | 100 | Optimize | Optimize |

| BCIPP (Qualifier) | [To be determined] | [To be determined] | 100 | Optimize | Optimize |

| BCIPP-d12 (IS) | [To be determined] | [To be determined] | 100 | Optimize | Optimize |

Quantification and Quality Control

Calibration

Quantification is performed using an internal standard calibration method. Prepare a series of calibration standards containing known concentrations of BCIPP and a constant concentration of the isotopically labeled internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quality Control

A robust quality control protocol is essential for generating reliable data.

-

Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of BCIPP should be analyzed with each batch to assess the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known concentration of BCIPP and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method and to assess precision.

-

Internal Standard: The recovery of the internal standard should be monitored in all samples, standards, and QC samples to ensure proper sample processing and instrument performance.

Table 2: Quality Control Acceptance Criteria (Example)

| QC Sample | Parameter | Acceptance Criteria |

| Method Blank | BCIPP Concentration | < Method Detection Limit (MDL) |

| LCS | % Recovery | 70-130% |

| MS/MSD | % Recovery | 70-130% |

| MS/MSD | Relative Percent Difference (RPD) | < 20% |

| Internal Standard | % Recovery | 50-150% |

Data Presentation

Quantitative results for BCIPP in environmental samples should be reported in a clear and concise manner. The following table provides an example of how to summarize the quantitative data. The values presented are illustrative and should be replaced with experimentally determined values.

Table 3: Summary of Quantitative Data for BCIPP in Environmental Samples (Example)

| Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Typical Concentration Range |

| Water | 0.1 - 1.0 ng/L | 0.3 - 3.0 ng/L | Not Detected - 50 ng/L |

| Soil | 0.05 - 0.5 ng/g dw | 0.15 - 1.5 ng/g dw | Not Detected - 20 ng/g dw |

| Sediment | 0.05 - 0.5 ng/g dw | 0.15 - 1.5 ng/g dw | Not Detected - 30 ng/g dw |

dw: dry weight

Conclusion

This application note provides a comprehensive framework for the quantification of BCIPP in environmental samples using LC-MS/MS. Adherence to the described protocols for sample handling, extraction, and analysis, along with rigorous quality control measures, will ensure the generation of high-quality, reliable data for environmental monitoring and risk assessment of this emerging contaminant. It is imperative that users validate the method on their specific instrumentation and for their particular sample matrices to establish performance characteristics such as MDL, LOQ, and acceptance criteria for quality control.

References

Application Note: Analysis of Bis(1-chloro-2-propyl) phosphate (BCPP) by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCPP) is a chlorinated organophosphate compound. It is primarily known as a metabolite of the widely used flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). Due to the extensive use of TCPP in various consumer products such as polyurethane foams, plastics, and textiles, there is a growing concern about human and environmental exposure to its metabolites. Monitoring BCPP levels in various matrices is crucial for assessing exposure and understanding the toxicological implications of TCPP. This application note provides detailed protocols for the analysis of BCPP in water, soil/sediment, and plasma samples using gas chromatography coupled with mass spectrometry (GC-MS) and flame photometric detection (GC-FPD).

Principle of Analysis

The analytical workflow for BCPP determination involves three main stages: sample preparation, instrumental analysis, and data analysis. Sample preparation aims to extract BCPP from the sample matrix and remove interfering substances. The choice of extraction technique depends on the matrix. For aqueous samples, solid-phase extraction (SPE) is commonly employed. For solid samples like soil and sediment, solvent extraction techniques such as accelerated solvent extraction (ASE) or ultrasonic-assisted extraction (UAE) are suitable. In the case of biological fluids like plasma, protein precipitation followed by liquid-liquid extraction (LLE) is an effective approach.

Following extraction and cleanup, the sample extract is analyzed by gas chromatography. The GC separates BCPP from other components in the extract based on its volatility and interaction with the stationary phase of the GC column. Detection is typically achieved using a mass spectrometer (MS) or a flame photometric detector (FPD). GC-MS offers high selectivity and sensitivity and allows for confident identification based on the mass spectrum of the analyte. GC-FPD is also highly sensitive to phosphorus-containing compounds and is a cost-effective alternative to GC-MS.

Experimental Protocols

Sample Preparation

a) Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of BCPP from water samples such as surface water, groundwater, and wastewater effluent.

Materials:

-

Oasis HLB SPE Cartridges (or equivalent)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Pass the water sample (typically 100-500 mL, depending on the expected concentration of BCPP) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

Elution: Elute the retained BCPP from the cartridge with 5-10 mL of ethyl acetate.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.

b) Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

This protocol is designed for the extraction of BCPP from solid environmental matrices.

Materials:

-

Accelerated Solvent Extractor (ASE) system

-

Diatomaceous earth or sand

-

n-Hexane (pesticide grade)

-

Acetone (pesticide grade)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Mix the soil or sediment sample (approximately 10 g) with an equal amount of diatomaceous earth or sand and pack it into an ASE cell.

-

Extraction: Perform the extraction using a mixture of n-hexane and acetone (1:1, v/v) under the following conditions:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 5 min

-

Number of cycles: 2

-

-

Drying and Concentration: Pass the collected extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to 1 mL using a rotary evaporator or a nitrogen evaporator.

-

Cleanup (if necessary): If the extract is highly colored or contains significant matrix interferences, a cleanup step using a silica gel or Florisil column may be required. Elute the BCPP with a suitable solvent mixture, such as ethyl acetate/n-hexane.

c) Plasma Samples: Protein Precipitation and Liquid-Liquid Extraction (LLE)

This protocol is for the determination of BCPP in plasma samples.[1]

Materials:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Toluene (HPLC grade)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of 10% TCA solution. Vortex for 30 seconds to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube and add 1 mL of toluene. Vortex for 1 minute to extract the BCPP into the organic phase.

-

Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

-

Collection and Concentration: Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

GC Column: DB-5MS, HP-5MS, or Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp 1: 15 °C/min to 200 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Suggested Quantifier and Qualifier Ions for BCPP:

-

Quantifier Ion (m/z): 215

-

Qualifier Ions (m/z): 179, 159

-

b) Gas Chromatography with Flame Photometric Detection (GC-FPD)

Instrumentation:

-

Gas chromatograph with a flame photometric detector (FPD)

-

GC Column: Same as for GC-MS.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C, hold for 10 minutes

-